4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid 4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid Amine-Reactive fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.
Brand Name: Vulcanchem
CAS No.: 349672-89-5
VCID: VC0148951
InChI: InChI=1S/2C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)20-13-18(7-8-19(20)30(37)38)31(39)41-34-27(35)9-10-28(34)36;1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)19-8-7-18(13-20(19)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h2*7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38)
SMILES: CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O
Molecular Formula: C31H29N3O7
Molecular Weight: 555.59

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid

CAS No.: 349672-89-5

Cat. No.: VC0148951

Molecular Formula: C31H29N3O7

Molecular Weight: 555.59

* For research use only. Not for human or veterinary use.

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid - 349672-89-5

Specification

Description Amine-Reactive fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.
CAS No. 349672-89-5
Molecular Formula C31H29N3O7
Molecular Weight 555.59
IUPAC Name 4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid
Standard InChI InChI=1S/2C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)20-13-18(7-8-19(20)30(37)38)31(39)41-34-27(35)9-10-28(34)36;1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)19-8-7-18(13-20(19)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h2*7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38)
SMILES CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O

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